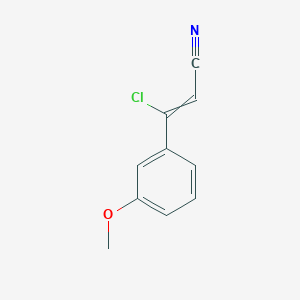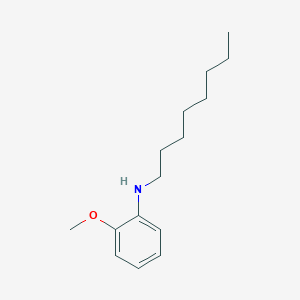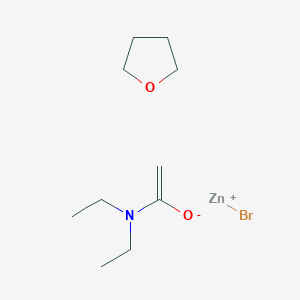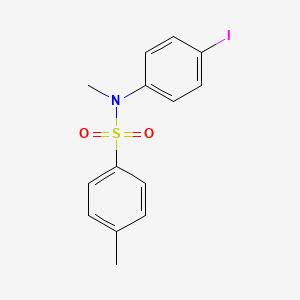
Oxotri(thiophen-2-yl)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotri(thiophen-2-yl)-lambda~5~-arsane: is a compound that features a unique combination of thiophene rings and an arsenic center Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing thiophene derivatives is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Oxotri(thiophen-2-yl)-lambda~5~-arsane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes, acylated thiophenes.
Scientific Research Applications
Chemistry: Oxotri(thiophen-2-yl)-lambda~5~-arsane is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, thiophene derivatives are studied for their potential as bioactive compounds. They have shown promise in various applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Medicine: Thiophene-based compounds are being investigated for their potential therapeutic properties. They are used in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of Oxotri(thiophen-2-yl)-lambda~5~-arsane involves its interaction with molecular targets through its thiophene rings and arsenic center. The thiophene rings provide aromatic stability and facilitate interactions with various biological molecules, while the arsenic center can form coordination complexes with metal ions and other ligands. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Thiophene: A basic five-membered sulfur-containing heterocycle.
Bithiophene: A compound with two thiophene rings connected by a single bond.
Terthiophene: A compound with three thiophene rings connected in a linear arrangement.
Uniqueness: The combination of thiophene rings and arsenic allows for unique interactions and reactivity compared to other thiophene derivatives .
Properties
CAS No. |
396715-41-6 |
|---|---|
Molecular Formula |
C12H9AsOS3 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-dithiophen-2-ylarsorylthiophene |
InChI |
InChI=1S/C12H9AsOS3/c14-13(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H |
InChI Key |
HQOAGAKAHMTHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[As](=O)(C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)



![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)



![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)



